molecular formula C9H8N2O2 B13996019 2-(1H-Imidazol-1-yl)-1,4-benzenediol CAS No. 75056-81-4

2-(1H-Imidazol-1-yl)-1,4-benzenediol

Cat. No.: B13996019
CAS No.: 75056-81-4
M. Wt: 176.17 g/mol
InChI Key: FJEODMQMKPUNRH-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-1,4-benzenediol is a compound that features an imidazole ring attached to a benzenediol structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzenediol structure consists of a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-1,4-benzenediol typically involves the reaction of 1,4-benzenediol with imidazole under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 1,4-benzenediol is replaced by the imidazole group. This reaction can be facilitated by using a base such as sodium hydride in a polar aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-1,4-benzenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

2-(1H-Imidazol-1-yl)-1,4-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-1,4-benzenediol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Imidazol-1-yl)-1,4-benzenediol is unique due to the combination of the imidazole ring and the benzenediol structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .

Properties

CAS No.

75056-81-4

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-imidazol-1-ylbenzene-1,4-diol

InChI

InChI=1S/C9H8N2O2/c12-7-1-2-9(13)8(5-7)11-4-3-10-6-11/h1-6,12-13H

InChI Key

FJEODMQMKPUNRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)N2C=CN=C2)O

Origin of Product

United States

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